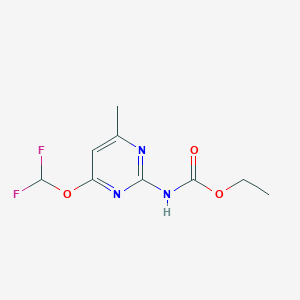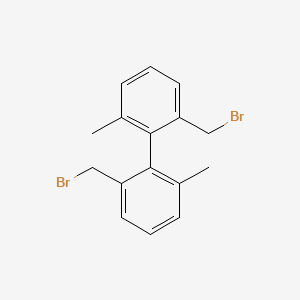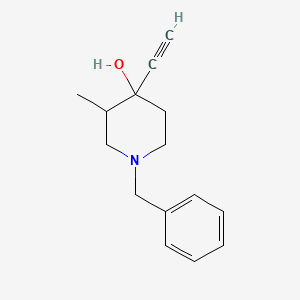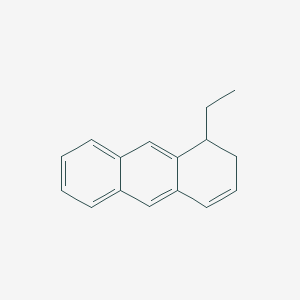plumbane CAS No. 91258-86-5](/img/structure/B14360510.png)
[(4-Fluorophenyl)ethynyl](triphenyl)plumbane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Fluorophenyl)ethynylplumbane is an organolead compound characterized by the presence of a lead atom bonded to a triphenyl group and a 4-fluorophenyl ethynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)ethynylplumbane typically involves the reaction of triphenylplumbane with a 4-fluorophenyl ethynyl derivative. One common method is the use of a Grignard reagent, where 4-fluorophenyl ethynyl magnesium bromide reacts with triphenylplumbane under controlled conditions to form the desired compound .
Industrial Production Methods
Industrial production of (4-Fluorophenyl)ethynylplumbane may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Fluorophenyl)ethynylplumbane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form lead oxides and other by-products.
Reduction: Reduction reactions can convert the lead center to a lower oxidation state.
Substitution: The ethynyl group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lead oxides, while substitution reactions can produce various substituted derivatives of the original compound.
Applications De Recherche Scientifique
(4-Fluorophenyl)ethynylplumbane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organolead compounds and in studies of lead-based catalysis.
Biology: Research into the biological effects of organolead compounds often involves this compound as a model.
Industry: The compound is used in the development of new materials with unique electronic and optical properties
Mécanisme D'action
The mechanism by which (4-Fluorophenyl)ethynylplumbane exerts its effects involves interactions with various molecular targets. The lead center can coordinate with different ligands, influencing the reactivity and stability of the compound. Pathways involving electron transfer and coordination chemistry are central to its mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Fluorophenyl)sulfanyl-triphenylplumbane
- (4-Chlorophenyl)sulfanyl-triphenylplumbane
- (4-Nitrophenyl)sulfanyl-triphenylplumbane
Uniqueness
(4-Fluorophenyl)ethynylplumbane is unique due to the presence of the ethynyl group, which imparts distinct electronic properties compared to its sulfanyl and chlorophenyl analogs. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Propriétés
Numéro CAS |
91258-86-5 |
|---|---|
Formule moléculaire |
C26H19FPb |
Poids moléculaire |
557 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)ethynyl-triphenylplumbane |
InChI |
InChI=1S/C8H4F.3C6H5.Pb/c1-2-7-3-5-8(9)6-4-7;3*1-2-4-6-5-3-1;/h3-6H;3*1-5H; |
Clé InChI |
NLNLWRYBZMGFMW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Pb](C#CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,8,8-Tetrabromotricyclo[5.1.0.03,5]octane](/img/structure/B14360432.png)
![3-[(Triethylsilyl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14360433.png)
![2-[(E)-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)amino]phenol](/img/structure/B14360438.png)
![Benzene, [[(phenylethynyl)sulfonyl]methyl]-](/img/structure/B14360439.png)









![{4-[(Oxan-2-yl)oxy]butyl}(triphenyl)phosphanium iodide](/img/structure/B14360504.png)
